Cas no 313254-95-4 (2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid)

2-({5-Bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid is a specialized organic compound featuring a brominated aromatic core coupled with a tosyl-protected amine and a phenyl-substituted acetic acid moiety. Its structural complexity makes it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both sulfonamide and carboxylic acid functional groups enhances its reactivity, enabling selective modifications for targeted applications. The bromine substituent offers further derivatization potential via cross-coupling reactions. This compound is characterized by high purity and stability, ensuring reliable performance in multi-step synthetic pathways. Its well-defined molecular architecture supports precise chemical transformations, making it a useful building block for advanced research and development.
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid structure
313254-95-4 structure
Product Name:2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid
CAS No:313254-95-4
MF:C22H21BrN2O4S
MW:489.382143735886
CID:5964075
PubChem ID:2862125
Update Time:2025-08-05

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid
    • ((5-bromo-2-((4-methylphenyl)sulfonamido)phenyl)(phenyl)methyl)glycine
    • Glycine, N-[[5-bromo-2-[[(4-methylphenyl)sulfonyl]amino]phenyl]phenylmethyl]-
    • SMR000171477
    • SR-01000596895
    • AKOS021924447
    • ({[5-Bromo-2-(toluene-4-sulfonylamino)-phenyl]-phenyl-methyl}-amino)-acetic acid
    • 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid
    • HMS3377G05
    • CHEMBL1332413
    • F0013-1151
    • 2-(((5-bromo-2-(4-methylphenylsulfonamido)phenyl)(phenyl)methyl)amino)acetic acid
    • cid_2862125
    • 313254-95-4
    • AKOS000669364
    • ChemDiv3_014184
    • 2-[[[5-bromanyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenyl-methyl]amino]ethanoic acid
    • IDI1_029982
    • 2-({[5-bromo-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetic acid
    • HMS1513E16
    • MLS000553555
    • SR-01000596895-1
    • BDBM96433
    • EU-0033274
    • HMS2515F15
    • 2-[[[5-bromo-2-(tosylamino)phenyl]-phenyl-methyl]amino]acetic acid
    • Inchi: 1S/C22H21BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)25-20-12-9-17(23)13-19(20)22(24-14-21(26)27)16-5-3-2-4-6-16/h2-13,22,24-25H,14H2,1H3,(H,26,27)
    • InChI Key: ZICHOBXDQPYPPG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CNC(C1=CC(Br)=CC=C1NS(C1=CC=C(C)C=C1)(=O)=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 488.04054g/mol
  • Monoisotopic Mass: 488.04054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.493±0.06 g/cm3(Predicted)
  • Boiling Point: 636.5±65.0 °C(Predicted)
  • pka: 2.18±0.10(Predicted)

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid Pricemore >>

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Additional information on 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid

Introduction to 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic Acid (CAS No. 313254-95-4)

2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid, identified by its CAS number 313254-95-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a 5-bromo-2-(4-methylbenzenesulfonamido)phenyl moiety and a phenylmethyl group, contribute to its potential as a lead compound for the development of novel therapeutic agents.

The synthesis and characterization of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid involve sophisticated chemical methodologies that are critical for ensuring the purity and stability of the compound. Advanced techniques such as multi-step organic synthesis, chromatographic purification, and spectroscopic analysis are employed to achieve high-quality samples. These methods are essential for downstream applications, including in vitro and in vivo studies, which aim to evaluate the pharmacological properties of the compound.

In recent years, there has been a growing interest in developing small molecule inhibitors that target specific biological pathways associated with various diseases. The structural framework of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid makes it a versatile scaffold for designing molecules with enhanced binding affinity and selectivity. Researchers have leveraged computational chemistry tools to predict potential interactions between this compound and biological targets, such as enzymes and receptors. These predictions have guided experimental efforts to optimize the structure for improved efficacy.

The pharmacological profile of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits inhibitory activity against key enzymes involved in inflammatory pathways. The presence of the 5-bromo substituent is particularly noteworthy, as brominated aromatic compounds are known to modulate enzyme activity through steric and electronic effects. Further studies have explored the potential of this molecule as an anti-inflammatory agent, with promising results in cell-based assays.

One of the most intriguing aspects of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid is its ability to interact with multiple targets simultaneously. This polypharmacicity can be advantageous in therapeutic applications where modulating several pathways is necessary for achieving a synergistic effect. For instance, combination therapies that involve inhibitors targeting different aspects of a disease mechanism may lead to more comprehensive treatment outcomes. The structural diversity inherent in this compound allows for fine-tuning its properties to meet specific therapeutic requirements.

The development of novel drug candidates often involves iterative optimization processes to enhance their pharmacokinetic profiles. Researchers have focused on improving the solubility, bioavailability, and metabolic stability of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid through structural modifications. Techniques such as molecular dynamics simulations and high-throughput screening have been employed to identify optimal analogs with improved properties. These efforts are crucial for advancing the compound towards clinical trials and eventual therapeutic use.

The role of computational modeling in drug discovery cannot be overstated. Advanced algorithms and machine learning techniques have been instrumental in predicting the binding modes and affinity of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid towards its target proteins. These predictions have informed synthetic strategies aimed at enhancing binding interactions. Additionally, virtual screening methods have been used to identify potential drug-like properties of the compound, ensuring that it meets stringent criteria for further development.

In conclusion, 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenyl(phenyl)methyl}amino)acetic acid (CAS No. 313254-95-4) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications, this compound holds great potential for contributing to innovative treatment strategies across various medical conditions.

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